molecular formula C10H8BrNO2 B1277830 7-bromo-5-methyl-1H-indole-2-carboxylic Acid CAS No. 15936-75-1

7-bromo-5-methyl-1H-indole-2-carboxylic Acid

Cat. No. B1277830
CAS RN: 15936-75-1
M. Wt: 254.08 g/mol
InChI Key: FEKBHGAFULIULQ-UHFFFAOYSA-N
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Description

7-bromo-5-methyl-1H-indole-2-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. The indole core is a common motif in compounds with diverse biological activities, and the introduction of bromine atoms can enhance the reactivity of the indole ring, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the reaction of methyl indole-3-carboxylate with bromine in acetic acid leads to regioselective dibromination, producing methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent dibromoindole . Similarly, the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester involves the use of 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with optimization of reaction parameters such as material ratios, reaction time, and temperature to achieve high yields and purity . These methods highlight the regioselective bromination strategies that could be adapted for the synthesis of 7-bromo-5-methyl-1H-indole-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of brominated indoles is characterized by the presence of a bromine atom on the indole ring, which can significantly affect the electronic properties of the molecule. For example, the synthesis of a novel organic salt containing a 5-bromo-1H-indol-3-yl moiety was analyzed using various spectroscopic techniques, including 1H, 13C, 31P, and 19F NMR spectroscopy, to validate its structure . These techniques are essential for confirming the regioselectivity of the bromination and the overall molecular structure of the synthesized compounds.

Chemical Reactions Analysis

Brominated indoles are versatile intermediates that can undergo a variety of chemical reactions. Electrophilic substitution reactions can be used to introduce additional substituents onto the indole ring, as demonstrated by the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . Furthermore, the presence of a carboxylic acid group allows for further functionalization into amide derivatives, expanding the chemical diversity of the bromoindole framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the indole ring. The introduction of a bromine atom increases the molecule's reactivity, making it a valuable building block for the synthesis of complex molecules. The regioselective dibromination of methyl indole-3-carboxylate, for example, allows for the synthesis of natural and non-natural dibromoindole derivatives with potential biological activity .

Scientific Research Applications

Indole derivatives have been found to have various applications in different scientific fields . Here are some general applications of indole derivatives:

  • Pharmaceuticals and Medicine

    • Indole derivatives are biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • They show high-affinity binding to many receptors, making them “privileged structures” in pharmaceutical chemistry .
  • Flavor and Fragrance Applications

    • Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .
  • Industrial Applications

    • Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
  • Biotechnological Production

    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . This suggests that there may be potential for future research and development involving 7-bromo-5-methyl-1H-indole-2-carboxylic acid and similar compounds.

properties

IUPAC Name

7-bromo-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKBHGAFULIULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257001
Record name 7-Bromo-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-5-methyl-1H-indole-2-carboxylic Acid

CAS RN

15936-75-1
Record name 7-Bromo-5-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15936-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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